molecular formula C10H16O2 B031516 Massoia lactone CAS No. 54814-64-1

Massoia lactone

Cat. No.: B031516
CAS No.: 54814-64-1
M. Wt: 168.23 g/mol
InChI Key: NEDIAPMWNCQWNW-UHFFFAOYSA-N
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Description

Massoia lactone is an alkyl lactone derived from the bark of the Massoia tree (Cryptocaria massoia), which is found in Papua, Indonesia. This compound can also be found as a component of cane sugar molasses, cured tobacco, and the essential oil of Sweet Osmanthus (Osmanthus fragrans). This compound is known for its sweet, coconut-like aroma and is used in various applications, including flavoring and fragrance industries .

Mechanism of Action

Target of Action

Massoia lactone primarily targets fungal crop pathogens . It is highly active against many of these pathogens, which cause various plant diseases and food unsafety . The compound’s antifungal activity is particularly potent against Fusarium graminearum .

Mode of Action

This compound interacts with its targets by inhibiting their hyphal growth and spore germination . It also induces pore formation in the cell membrane, reduction of ergosterol content, rise in intracellular ROS levels, and leakage of intracellular components . These interactions lead to cellular necrosis and cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in fungal growth and reproduction . By inhibiting hyphal growth and spore germination, the compound disrupts the life cycle of the fungal pathogens . The reduction of ergosterol content and the increase in intracellular ROS levels further impair the normal functioning of the fungal cells .

Pharmacokinetics

It is known that this compound is very stable , suggesting that it may have good bioavailability

Result of Action

The result of this compound’s action at the molecular and cellular level is the inhibition of fungal growth and the induction of cell death . This is achieved through a variety of mechanisms, including pore formation in the cell membrane, reduction of ergosterol content, increase in intracellular ROS levels, and leakage of intracellular components . These effects lead to cellular necrosis and ultimately, the death of the fungal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Massoia lactone can be synthesized through the transfer hydrogenation of 6-amyl-α-pyrone. This process involves the use of hydrogen donors and catalysts to facilitate the reduction of the pyrone ring, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves fermentation biotechnology. Specifically, the compound can be produced by Aureobasidium species through a fermentative process. This method leverages the natural metabolic pathways of the microorganisms to produce this compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: Massoia lactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Ene-reductases, such as OYE3, are commonly used for the reduction of this compound.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, which can be used under controlled conditions to achieve the desired oxidation products.

Major Products Formed:

Scientific Research Applications

Massoia lactone has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Massoia lactone is unique due to its specific chemical structure and properties. it can be compared with other similar compounds, such as:

This compound stands out due to its potent antifungal properties and its versatility in various scientific and industrial applications.

Properties

IUPAC Name

2-pentyl-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,8-9H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDIAPMWNCQWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CC=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866186
Record name 6-Pentyl-5,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

clear, pale yellow liquid with a sweet, herbaceous odour
Record name 5-Hydroxy-2-decenoic acid delta-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/438/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

286.00 to 287.00 °C. @ 760.00 mm Hg
Record name 5,6-Dihydro-6-pentyl-2H-pyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in alcohol and fat; insoluble in water
Record name 5-Hydroxy-2-decenoic acid delta-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/438/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.947-0.987 (20°/20°)
Record name 5-Hydroxy-2-decenoic acid delta-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/438/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

54814-64-1
Record name (±)-Massoia lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54814-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Massoilactone, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054814641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Pentyl-5,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dihydro-6-pentyl-2H-pyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.945
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Massoilactone, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUC3Q7KGG6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5,6-Dihydro-6-pentyl-2H-pyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Massoia lactone and where is it found?

A1: this compound is a natural compound primarily found in the essential oil of the Massoia bark ( Cryptocarya massoia) [, , ]. It has also been identified in other plants like Aeollanthus suaveolens [] and as a metabolite of certain fungi, including Kabatiella caulivora [] and Aureobasidium pullulans [, , ].

Q2: Can this compound be produced through fermentation?

A2: Yes, certain strains of the fungus Aureobasidium pullulans are capable of producing this compound through fermentation. This method offers a sustainable alternative to extraction from natural sources [, , ].

Q3: What is the chemical structure of this compound?

A3: this compound is a δ-lactone, specifically 5,6-dihydro-6-pentyl-2H-pyran-2-one. Its structure consists of a six-membered ring containing an oxygen atom and a ketone group, with a five-carbon (pentyl) chain attached [, ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C10H16O2, and its molecular weight is 168.23 g/mol [].

Q5: Does this compound have any reported biological activities?

A5: Yes, research suggests this compound possesses various biological activities, including:

  • Antimicrobial activity: Effective against a range of bacteria and fungi, including those relevant to human health and agriculture [, , , , , ].
  • Anti-biofilm activity: Demonstrates the ability to inhibit the formation of biofilms, which are communities of microorganisms that are more resistant to traditional antimicrobial treatments [, , , ].
  • Immunomodulatory effects: Shows potential to stimulate macrophage activity, enhancing the body's immune response [, ].
  • Anticancer activity: Preliminary studies indicate potential anticancer activity against certain cancer cell lines, warranting further investigation [, ].

Q6: How does this compound exert its antimicrobial effects?

A6: While the exact mechanism is still under investigation, studies suggest that this compound, particularly when encapsulated in nanoemulsions, disrupts the cell wall and cell membrane of microorganisms. This disruption leads to cellular damage and ultimately, cell death [, ].

Q7: What is known about the toxicity of this compound?

A7: While Massoia bark essential oil, which contains this compound, is recognized as generally safe for flavoring purposes by FEMA (Flavor and Extract Manufacturers Association of the United States), further research is necessary to fully understand the safety profile of isolated this compound [].

Q8: Are there any developmental toxicity studies available for this compound?

A8: Yes, a study using zebrafish embryos demonstrated that high concentrations of this compound could cause developmental toxicity, including pericardial edema, spine curvature, and delayed development, highlighting the need for further safety assessments in higher organisms [].

Q9: What are the potential applications of this compound?

A9: The diverse biological activities of this compound make it a promising candidate for various applications:

  • Pharmaceuticals: Potential as an antimicrobial, anti-biofilm, and immunomodulatory agent for treating infections and potentially exploring its anticancer properties [, , , , ].
  • Food Preservation: Could be used as a natural preservative to prevent fungal growth and mycotoxin contamination in food and feed [].
  • Agriculture: Could be utilized as a biocontrol agent against plant pathogens, offering a more sustainable alternative to synthetic pesticides [, ].
  • Fragrances and Cosmetics: Possesses a pleasant coconut-like aroma and could be incorporated into fragrances, cosmetics, and personal care products [, ].

Q10: What analytical methods are used to identify and quantify this compound?

A10: Various analytical techniques are employed for this compound analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A common method for separating and identifying volatile compounds like this compound in complex mixtures [, , , ].
  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify this compound, especially in fermented products [].
  • Nuclear Magnetic Resonance (NMR): Provides detailed structural information about the compound [].
  • Ultra High-Pressure Liquid Chromatography (UHPLC): Offers a faster alternative to GC-MS for analyzing this compound [].

Q11: What are the key areas for future research on this compound?

A11: Further research is crucial to fully understand and utilize the potential of this compound. Some key areas include:

  • Structure-activity relationships: Exploring the relationship between the chemical structure and biological activity to optimize its efficacy and potentially develop derivatives with enhanced properties [].
  • Formulation development: Developing suitable formulations to improve its stability, solubility, and bioavailability for various applications [].

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